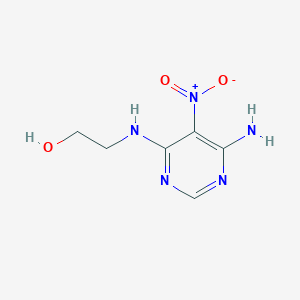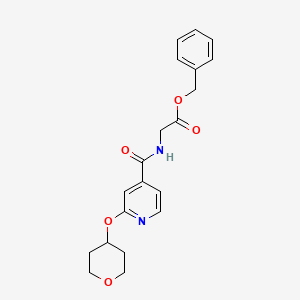
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol, also known as ANPE, is a chemical compound that has been studied for its potential applications in scientific research. ANPE is a derivative of pyrimidine, a heterocyclic organic compound that is commonly found in nucleic acids. ANPE has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, as mentioned above. This compound has also been shown to interact with DNA and RNA, which may be related to its fluorescence properties. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. Inhibition of dihydrofolate reductase and thymidylate synthase by this compound has been shown to result in decreased DNA synthesis and cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It has low solubility in water, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol. One area of research is the development of new drugs that target dihydrofolate reductase and thymidylate synthase. This compound may serve as a lead compound for the development of these drugs. Another area of research is the use of this compound in the synthesis of fluorescent nucleotides. Further studies are needed to optimize the incorporation of this compound into nucleotides and to develop new applications for these fluorescent nucleotides. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol can be synthesized using various methods. One of the most common methods is the reaction between 2-chloroethanol and 6-amino-5-nitropyrimidin-4-amine in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 166-168°C. Other methods include the reaction between 2-bromoethanol and 6-amino-5-nitropyrimidin-4-amine and the reaction between 2-iodoethanol and 6-amino-5-nitropyrimidin-4-amine.
Scientific Research Applications
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of biochemistry and molecular biology. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA. This inhibition can be useful in studying the role of these enzymes in DNA synthesis and in the development of new drugs that target these enzymes.
This compound has also been studied for its potential use in the synthesis of fluorescent nucleotides. Fluorescent nucleotides are used in various applications such as DNA sequencing and imaging of DNA and RNA. This compound can be incorporated into nucleotides and has been shown to emit fluorescence when excited with ultraviolet light.
properties
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-5-4(11(13)14)6(8-1-2-12)10-3-9-5/h3,12H,1-2H2,(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNQJDYZTXHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2914228.png)

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)



![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)


![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)


![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2914244.png)